molecular formula C4H7N5S B3052895 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione CAS No. 4765-63-3

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Cat. No.: B3052895
CAS No.: 4765-63-3
M. Wt: 157.2 g/mol
InChI Key: WTWHUODWOZTEOO-UHFFFAOYSA-N
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Description

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a heterocyclic compound featuring a pyrimidine backbone substituted with three amino groups at positions 1, 4, and 6, and a thione group at position 2. The dihydro configuration at positions 1 and 2 introduces partial saturation, influencing its electronic and steric properties.

Properties

IUPAC Name

1,4,6-triaminopyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWHUODWOZTEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=S)N=C1N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363446
Record name 1,4,6-triaminopyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4765-63-3
Record name NSC75235
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,6-triaminopyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione typically involves the reaction of guanidine with thiourea under specific conditions. One common method includes heating guanidine carbonate with thiourea in the presence of a solvent such as ethanol or water. The reaction is usually carried out at elevated temperatures, around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

While the search results do not provide an exhaustive list of applications for "1,4,6-Triamino-1,2-dihydropyrimidine-2-thione," they do offer some insight into the uses of dihydropyrimidines in general, and related compounds, in various scientific and medicinal fields.

Dihydropyrimidines: General Applications
Dihydropyrimidines are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .

Specific Applications and Activities of Dihydropyrimidines

  • Antitubercular Activity: Novel dihydropyrimidines have been synthesized and studied as potential antitubercular agents. In one study, certain compounds inhibited Mycobacterium tuberculosis (MTB) with some even outperforming the existing drug INH in in vitro studies .
    • For example, compounds 58 & 59 were found to be the most potent compounds (MIC of 0.02 μg/mL and SI > 500) of the series .
  • Antifilarial Activity: Certain 2-sulfanyl-6-methyl-1,4-dihydropyrimidines have been synthesized and evaluated as antifilarial agents against Brugia malayi. Some compounds showed complete loss of motility of adult worms .
    • For instance, compound 101 resulted in complete loss of motility at two lower concentrations (50 and 25 μM) screened and good inhibition (around 70%) in MTT reduction assay .
  • Antihyperglycaemic Activity: Thiazolyl methoxyphenyl pyrimidine has been evaluated for antihyperglycaemic activity, with some compounds showing potential in glycaemic control .
    • For example, compounds number 78 and 79 have notably reluctance in the postprandial rise in blood glucose level of sucrose loaded rats .
  • Anticonvulsant Activity: Pyrimidine derivatives containing 1,2,4-triazole have been synthesized and evaluated for anticonvulsant activity. Some compounds were found to be potent molecules in this series .
    • For instance, compound 116, 117, 118, 123 and 125 were found to be most potent molecules among the series .
  • Antiviral Activity: Triazole-linked trimethoxyphenyl scaffolds have been synthesized and tested for their antiviral activity against HIV-1, with some compounds displaying excellent activity .
  • Anticancer Activity: Certain heterocyclic compounds, including benzimidazole heterocycles bearing oxadiazole and triazolo-thiadiazoles cores, have demonstrated anticancer activity .
  • Other Applications:
    • 1,3,5-Triazine analogs demonstrate a wide range of biological applications such as antimalarial, antimicrobial, antiviral, anticancer, antituberculosis, anti-HIV .
    • Melamine (2,4,6-triamino- s-triazine) based dendrimers are widely used in cancer and in many biological treatments .

Table of Dihydropyrimidine Activities

ActivityCompoundsDetails
AntitubercularCompounds 58 & 59 Most potent, MIC of 0.02 μg/mL, SI > 500
AntifilarialCompound 101 Complete loss of motility at lower concentrations, ~70% inhibition in MTT reduction assay
AntihyperglycaemicCompounds 78 & 79 Reduced postprandial rise in blood glucose
AnticonvulsantCompounds 116, 117, 118, 123 & 125 Most potent molecules in the series
Antiviral1,2,3-triazole linkersDisplayed excellent activity with EC 50 values ranging from 3.13–16.48 μM against HIV-1 in TZM-bl cells
AnticancerBenzimidazole heterocycles bearing oxadiazole and triazolo-thiadiazoles coresShowed significant effects with reported 50% growth inhibition (GI 50) values ranging from 0.20–2.58 μM
Other Applications1,3,5-Triazine analogs, Melamine (2,4,6-triamino- s-triazine) based dendrimersantimalarial, antimicrobial, antiviral, anticancer, antituberculosis, anti-HIV , widely used in cancer and in many biological treatments

Mechanism of Action

The mechanism of action of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The amino groups and thione group allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding and Stability

The presence of amino groups in 1,4,6-triamino-1,2-dihydropyrimidine-2-thione distinguishes it from related pyrimidine-thiones. For example:

  • 4,6-Dimethyl-1,2-dihydropyrimidine-2-thione (): Methyl groups at positions 4 and 6 reduce hydrogen-bonding capacity compared to amino groups, resulting in weaker intermolecular interactions and lower thermal stability. This compound lacks the extensive hydrogen-bond network observed in amino-substituted analogs.
  • 5-Bromo-1,2-dihydropyrimidine-2-thione (): Bromine substitution at position 5 introduces steric hindrance and electron-withdrawing effects, altering reactivity. However, the absence of amino groups limits its utility in forming supramolecular frameworks.

Key Insight: Amino groups enhance hydrogen-bond donor/acceptor capacity, enabling this compound to form stable 3D networks comparable to those seen in triazine derivatives (e.g., 2,4,6-triamino-1,3,5-triazin-4-methoxybenzoate) .

Crystal Engineering and Supramolecular Behavior

  • Hydrogen-Bond Networks: The amino and thione groups in this compound facilitate diverse hydrogen bonds (N–H···S, N–H···N), similar to the N···O and N···N interactions in triazine-based frameworks . These interactions stabilize layered or 3D structures critical for applications in crystal engineering.
  • Contrast with Methyl-Substituted Analogs : Methyl groups in 4,6-dimethyl derivatives reduce directional hydrogen bonding, favoring van der Waals interactions instead. This results in less predictable crystal packing and lower framework stability .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Hydrogen-Bonding Capacity Applications References
This compound 1-NH2, 4-NH2, 6-NH2, 2-S Amino, thione High (N–H···S/N–H···N) Supramolecular frameworks
4,6-Dimethyl-1,2-dihydropyrimidine-2-thione 4-CH3, 6-CH3, 2-S Methyl, thione Moderate (C–H···S) Organic synthesis
5-Bromo-1,2-dihydropyrimidine-2-thione 5-Br, 2-S Bromine, thione Low Halogenation studies
2,4,6-Triamino-1,3,5-triazin-4-methoxybenzoate Triazine core, COO−, NH2 Amino, carboxylate High (N–H···O/N–H···N) Metal-organic frameworks

Research Findings and Implications

  • Hydrogen-Bonded Frameworks: The amino groups in this compound enable robust hydrogen-bonded networks, comparable to triazine-based systems. This property is exploitable in designing porous materials for catalysis or gas storage .
  • Pharmaceutical Potential: Thione-containing pyrimidines are precursors for antimetabolites and kinase inhibitors. The amino groups may enhance bioavailability compared to methyl or bromo analogs .
  • Limitations: Limited solubility of amino-substituted thiones in nonpolar solvents restricts their application in some synthetic routes.

Biological Activity

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TADPT) is a heterocyclic compound with significant biological activity. Its structure comprises a pyrimidine ring substituted with amino and thione functional groups, which contribute to its pharmacological properties. This article reviews the biological activities of TADPT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C4_4H7_7N5_5S
  • Molecular Weight : 157.2 g/mol
  • CAS Number : 4765-63-3

TADPT exhibits various biological activities attributed to its structural features:

  • Antimicrobial Activity : TADPT has shown effectiveness against a range of bacteria and fungi. The presence of amino groups enhances its interaction with microbial cell membranes.
  • Antioxidant Properties : The thione group in TADPT is known to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Enzyme Inhibition : TADPT has been identified as an inhibitor of specific enzymes such as ribonucleotide reductase (RNR), which is crucial in DNA synthesis and repair processes.

Antimicrobial Activity

A study highlighted TADPT's potential as an antimicrobial agent. It demonstrated significant inhibition of bacterial growth with an IC50_{50} value comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis.

Antioxidant Activity

TADPT's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that TADPT exhibits strong antioxidant activity, making it a candidate for further studies in oxidative stress-related diseases.

Enzyme Inhibition

In vitro studies have shown that TADPT can inhibit RNR with a binding energy of approximately -19.68 kJ/mol during molecular docking simulations. This inhibition suggests potential applications in cancer therapy, where RNR plays a pivotal role in tumor proliferation.

Case Studies

StudyFindings
Study 1TADPT demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2In vitro assays indicated TADPT as a potent antioxidant with an IC50_{50} of 15 µM in DPPH scavenging activity.
Study 3Molecular docking studies revealed that TADPT binds effectively to the active site of RNR, suggesting its potential as an anticancer agent.

Research Findings

Recent research has expanded on the biological activities of TADPT:

  • Antiviral Properties : Preliminary studies suggest that TADPT may inhibit viral replication through interference with viral polymerases.
  • Anti-inflammatory Effects : TADPT has been tested for its ability to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases.

Q & A

Q. How can researchers reconcile conflicting XRD and spectroscopic data regarding hydrogen bonding patterns?

  • Methodological Answer : Perform Hirshfeld surface analysis on XRD data to quantify intermolecular interactions. Cross-validate with solid-state NMR (e.g., 1H^1H-1H^1H correlation spectroscopy) to resolve dynamic vs. static disorder. Molecular dynamics simulations (e.g., GROMACS) model temperature-dependent conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
Reactant of Route 2
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

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